2-溴-3,3,3-三氟丙酸

描述

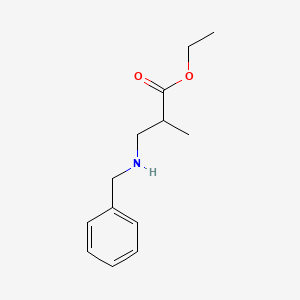

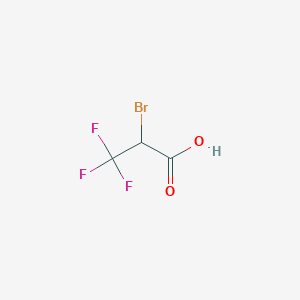

2-Bromo-3,3,3-trifluoropropanoic acid, also known as BTFA, is an important compound widely used in various fields of research and industry. It has a CAS Number of 71026-98-7 and a molecular weight of 206.95 .

Synthesis Analysis

The synthesis of 2-Bromo-3,3,3-trifluoropropanoic acid involves several steps. One method involves the palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene . Another method involves the Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various types of imines .

Molecular Structure Analysis

The molecular formula of 2-Bromo-3,3,3-trifluoropropanoic acid is C3H2BrF3O2 . The InChI code is 1S/C3H2BrF3O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) .

Chemical Reactions Analysis

The main product of the reaction between 2-Bromo-3,3,3-trifluoropropanoic acid and OH radicals is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .

Physical And Chemical Properties Analysis

2-Bromo-3,3,3-trifluoropropanoic acid has a molecular weight of 206.95 . The molecular formula is C3H2BrF3O2 .

科学研究应用

Organic Synthesis

2-Bromo-3,3,3-trifluoropropanoic acid is a valuable synthon in synthetic chemistry. It’s widely used in organic synthesis for constructing various fluorinated organic compounds through addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .

Fire Extinguishing Agent

As a Halon replacement, this compound finds application as a fire extinguishing agent in confined spaces. Assessing its environmental impact involves kinetic and product studies of its degradation in the atmospheric environment .

Environmental Impact Studies

The compound’s atmospheric degradation is crucial for understanding its environmental impact. Theoretical and experimental studies are conducted to assess its behavior and by-products in the atmosphere .

Halon Replacement Research

Research into Halon replacements is critical due to their ozone-depleting effects. 2-Bromo-3,3,3-trifluoropropanoic acid serves as a potential substitute in fire suppression systems while minimizing environmental damage .

Synthesis of Fluorinated Compounds

The compound is instrumental in synthesizing fluorinated compounds that have applications across pharmaceuticals, agrochemicals, and material science due to their unique properties imparted by the fluorine atoms .

Kinetic Studies

Kinetic studies of 2-Bromo-3,3,3-trifluoropropanoic acid help understand its reactivity and potential as a building block in various chemical reactions .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours and to avoid contacting with skin and eye .

未来方向

2-Bromo-3,3,3-trifluoropropanoic acid is finding application as a fire extinguishing agent in confined spaces . It is also used in the synthesis of fluorinated compounds . The Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various types of imines, in the presence of ZnBr2 as a Lewis acid in THF at 0 °C for 3 h, gave the corresponding α-trifluoromethyl-β-amino acid derivatives in a highly anti-selective manner .

属性

IUPAC Name |

2-bromo-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGHXKRXTYSIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546565 | |

| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,3,3-trifluoropropanoic acid | |

CAS RN |

71026-98-7 | |

| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)